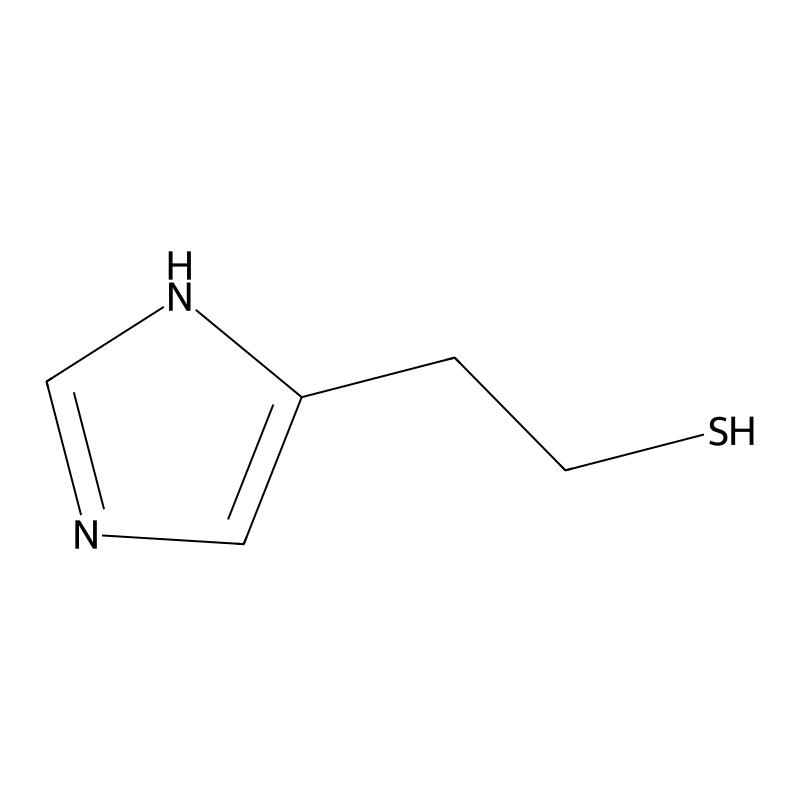

1H-Imidazole-5-ethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Imidazole-5-ethanethiol is a sulfur-containing organic compound characterized by the presence of an imidazole ring and a thiol group. Its chemical formula is , consisting of five carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom . The compound features a thiol group (-SH) attached to the ethyl chain at the 5-position of the imidazole ring, which imparts unique chemical properties and biological activities.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The imidazole ring may participate in reduction reactions, leading to the formation of dihydroimidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

- Substitution: Hydrogen atoms on the imidazole ring can be substituted with various functional groups, including halogens or alkyl groups, often using halogenation reagents like bromine or chlorine under controlled conditions.

Types of ReactionsReaction Type Major Products Formed Oxidation Disulfides, sulfonic acids Reduction Dihydroimidazole derivatives Substitution Halogenated imidazole derivatives

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Disulfides, sulfonic acids |

| Reduction | Dihydroimidazole derivatives |

| Substitution | Halogenated imidazole derivatives |

1H-Imidazole-5-ethanethiol exhibits a broad spectrum of biological activities. Research indicates its potential as an antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agent. The compound interacts with various proteins and enzymes, suggesting its role in multiple biochemical pathways relevant to pharmacology and therapeutics.

Several methods for synthesizing 1H-Imidazole-5-ethanethiol have been documented:

- Thiol Addition Reactions: This method involves the reaction of appropriate imidazole derivatives with thiol compounds under acidic or basic conditions.

- Alkylation Reactions: Alkylating agents can be used to introduce the ethyl group onto an imidazole ring.

- Cascade Reactions: These involve sequential reactions that allow for the rapid formation of sulfur-containing imidazoles from simpler precursors .

1H-Imidazole-5-ethanethiol finds applications across various fields:

- Pharmaceuticals: Due to its diverse biological activities, it is explored for potential therapeutic applications in treating infections and cancer.

- Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Materials Science: The compound is utilized in developing new materials and catalysts due to its unique chemical properties .

Studies have shown that 1H-Imidazole-5-ethanethiol interacts with several biological targets. Its mechanism of action involves binding to enzymes such as monomeric sarcosine oxidase and nitric oxide synthase. This interaction can modulate enzymatic activity and influence various physiological processes. Furthermore, its solubility in water enhances its potential for biological applications.

Several compounds share structural similarities with 1H-Imidazole-5-ethanethiol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Mercaptoimidazole | Contains a thiol group on an imidazole ring | Exhibits strong metal-binding properties |

| Imidazolidine-2-thione | Contains a thione instead of a thiol | Exhibits different reactivity patterns |

| 1H-Imidazole-4-acetic acid | Contains an acetic acid moiety | Displays distinct biological activity profiles |

Uniqueness

1H-Imidazole-5-ethanethiol is unique due to its specific combination of a thiol group and an imidazole ring. This combination allows it to participate in various